REACTION_CXSMILES
|
FC(F)(F)C(O)=O.[C:8]([C:10]1[NH:11][C:12](=[O:28])[N:13]([CH:15]2[CH2:20][CH2:19][N:18](C(OC(C)(C)C)=O)[CH2:17][CH2:16]2)[CH:14]=1)#[N:9]>ClCCl>[O:28]=[C:12]1[NH:11][C:10]([C:8]#[N:9])=[CH:14][N:13]1[CH:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
tert-butyl 4-(4-cyano-2-oxo-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate
|
Quantity
|
25 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C=1NC(N(C1)C1CCN(CC1)C(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |